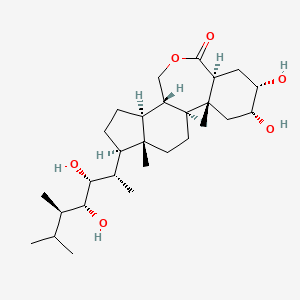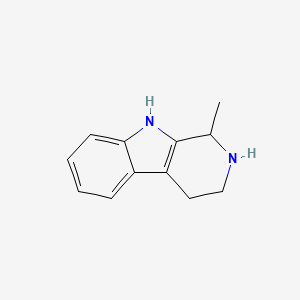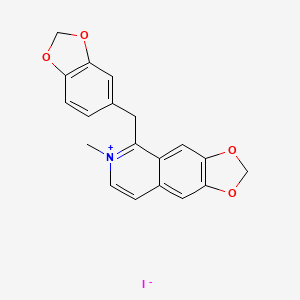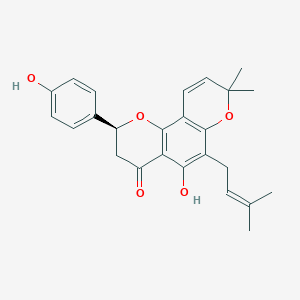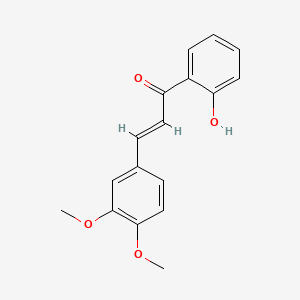
3,4-Dimethoxy-2'-hydroxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-2’-hydroxychalcone is a building block used in various chemical synthesis . It is used for R&D purposes and not for medicinal, household, or other uses .
Synthesis Analysis
This compound is used in the synthesis of new flavanoid and chalcone derivatives as an antimicrobial agent by a green chemistry approach . It is also used in the divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxy-2’-hydroxychalcone is C17H16O4. Its molecular weight is 284.31 . The SMILES string representation is COc1cccc (\C=C\C (=O)c2ccc (OC)cc2O)c1 .Chemical Reactions Analysis
The compound is involved in the synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process involves dehydrogenation in a highly atom-economic manner .Physical And Chemical Properties Analysis
The compound is a solid . Its density is estimated to be 1.2±0.1 g/cm3 .Scientific Research Applications
- 3,4-Dimethoxy-2’-hydroxychalcone has been investigated for its antimicrobial potential. Researchers have explored its ability to inhibit microbial growth, making it a promising candidate for developing novel antimicrobial agents . Further studies are needed to understand its mechanism of action and optimize its efficacy.
- The chalcone framework of this compound contributes to its antioxidant activity. It scavenges free radicals, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including cancer and cardiovascular disorders .
- Researchers have synthesized analogs of this chalcone to enhance its antioxidant capacity, making it a valuable area of study .
- Hydroxy-substituted chalcones, including 3,4-Dimethoxy-2’-hydroxychalcone , exhibit anti-inflammatory properties. They modulate inflammatory pathways, potentially mitigating chronic inflammation-related diseases .
- 3,4-Dimethoxy-2’-hydroxychalcone may contribute to chemoprevention by modulating cellular processes involved in tumor development .
- A synthetic chalcone, 2-chloro-4’,6’-dimethoxy-2’-hydroxychalcone , has been found to increase cellular glutathione (GSH) levels. GSH is a critical antioxidant that protects cells from oxidative damage .
- Researchers have used 3,4-Dimethoxy-2’-hydroxychalcone as a building block in the synthesis of new flavonoids and chalcone derivatives. These compounds often possess diverse biological activities, including antioxidant and anti-inflammatory effects .
Antimicrobial Activity
Antioxidant Properties
Anti-Inflammatory Effects
Chemopreventive Potential
GSH (Glutathione) Regulation
Flavonoid Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
Chalcones, including 3,4-Dimethoxy-2’-hydroxychalcone, are considered privileged structures exhibiting various biological activities . They are used in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agents . The focus remains on critical appraisal of synthesized chalcones and their derivatives for their bioactivities, linking to their interactions at the biomolecular level where appropriate, and revealing their possible mechanisms of action .
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLSRHQHCDTOGH-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-2'-hydroxychalcone | |
CAS RN |
79140-20-8 |
Source


|
| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Does the presence of a 3,4-dihydroxyl group on 2'-hydroxychalcones influence their antioxidant activity?
A1: Yes, based on this study [], the presence of a 3,4-dihydroxyl group appears to be important for antioxidant activity in 2'-hydroxychalcones. The research demonstrated that compounds with these substituents, like 2',3,4-trihydroxy-4',6'-dimethoxychalcone (compound 110) displayed significant antioxidant activity in the DPPH assay, while other derivatives lacking this specific group did not show comparable activity.
Q2: Were any of the synthesized 2'-hydroxychalcones found to have antibacterial properties?
A2: No, the research concluded that none of the synthesized flavonoids, including the 2'-hydroxychalcones, exhibited activity against the bacteria tested in their antibacterial assay [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


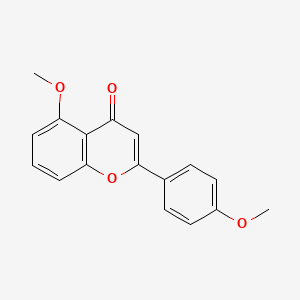

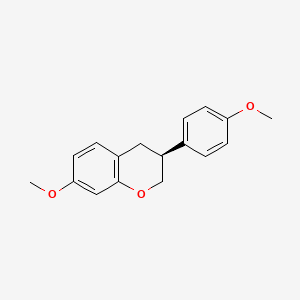
![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)


